molecular formula C11H14F2IO3P B8250150 Diethyl difluoro(4-iodophenyl)methylphosphonate

Diethyl difluoro(4-iodophenyl)methylphosphonate

Cat. No.: B8250150
M. Wt: 390.10 g/mol
InChI Key: ZUVRQZGOJFKMIA-UHFFFAOYSA-N
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Description

Diethyl difluoro(4-iodophenyl)methylphosphonate is a chemical compound with the molecular formula C11H14F2IO3P and a molecular weight of 390.10 g/mol It is characterized by the presence of a difluoromethyl group, an iodophenyl group, and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl difluoro(4-iodophenyl)methylphosphonate typically involves the reaction of diethyl phosphite with a difluoro(4-iodophenyl)methyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the phosphonate ester . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl difluoro(4-iodophenyl)methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and phosphonic acids .

Scientific Research Applications

Diethyl difluoro(4-iodophenyl)methylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl difluoro(4-iodophenyl)methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and iodophenyl group contribute to its binding affinity and specificity. The phosphonate ester group may participate in covalent interactions with target molecules, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl difluoromethylphosphonate
  • Diethyl (4-iodophenyl)phosphonate
  • Diethyl (difluoromethyl)phosphonate

Uniqueness

Diethyl difluoro(4-iodophenyl)methylphosphonate is unique due to the presence of both difluoromethyl and iodophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[diethoxyphosphoryl(difluoro)methyl]-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2IO3P/c1-3-16-18(15,17-4-2)11(12,13)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVRQZGOJFKMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)I)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2IO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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